molecular formula C18H36N4O10  xH2SO4 (lot specific) B085320 Gentamicin A CAS No. 13291-74-2

Gentamicin A

Cat. No. B085320
CAS RN: 13291-74-2
M. Wt: 468.50 g/mol (Free base)
InChI Key: LKKVGKXCMYHKSL-OWLCRXJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Gentamicin A and its derivatives undergo complex biosynthesis involving multiple enzymatic steps. Key enzymes include GenN, an S-adenosyl-l-methionine-dependent methyltransferase responsible for 3″-N-methylation, and GenD2, an NAD-dependent oxidoreductase that catalyzes the reduction of the hydroxyl group at position 3″. These enzymes play crucial roles in modifying gentamicin A2 to produce the gentamicin C complex, highlighting the intricate nature of its synthesis pathway (Bury et al., 2017); (Natalia Cerrone de Araújo et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound, characterized by its pseudotrisaccharide antibiotic nature, is heavily modified by methylation. This modification is crucial for its activity and is facilitated by unique structural features of enzymes like GenN, which have novel domains and loops for substrate recognition and methylation (Bury et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of this compound involves key modifications like N-methylation and hydroxyl group reduction, essential for converting it into active forms within the gentamicin C complex. These reactions demonstrate the compound's ability to undergo structural changes, leading to variations in antibacterial activity and specificity (Bury et al., 2017); (Natalia Cerrone de Araújo et al., 2019).

Physical Properties Analysis

The physical properties of this compound, like solubility and stability, are influenced by its aminoglycoside structure, which consists of multiple amino and hydroxyl groups leading to high water solubility and a tendency to interact with bacterial ribosomal RNA.

Chemical Properties Analysis

This compound's chemical properties, such as its reactivity with bacterial ribosomal RNA, underlie its mechanism of action. The compound's ability to bind to the bacterial ribosome and disrupt protein synthesis is a direct result of its structural features, including the presence of amino and hydroxyl groups that facilitate binding to RNA (Yoshizawa et al., 1998).

Scientific Research Applications

  • Nephrotoxicity Research : Gentamicin is known for its nephrotoxic effects. Research aims to understand its metabolism in the kidney and the mechanisms responsible for its nephrotoxicity, which is a crucial area for mitigating these side effects (Randjelović et al., 2017).

  • Tubular Cytotoxicity : Studies on gentamicin have focused on its tubular effects, ranging from loss of the brush border in epithelial cells to tubular necrosis. This is significant in understanding the cellular mechanisms of its toxicity (Quirós et al., 2011).

  • Antimicrobial Effects with Nanoparticles : Research has shown that encapsulating gentamicin in nanoparticles can improve its antimicrobial effects, particularly against Pseudomonas aeruginosa, and provide controlled release of the drug (Abdelghany et al., 2012).

  • Drug-Ribosome Interactions : Gentamicin works by interacting with the ribosome, affecting its function in protein synthesis. Understanding these interactions is important for developing new antibacterial strategies (Vaiana & Sanbonmatsu, 2009).

  • Biosynthesis and Applications : Gentamicin's biosynthetic pathway, production, and applications, including its use in combination chemotherapy and gene therapy, have been subjects of extensive research (Kumar et al., 2008).

  • Intracellular Bacterial Infections : Novel approaches to improve gentamicin's cellular penetration, crucial for treating intracellular bacterial infections, have been explored. This includes formulating it as a particulate material for targeted delivery (Imbuluzqueta et al., 2011).

  • Oxidative Stress and Renal Function : Studies on the protective effects of certain compounds against gentamicin-induced nephrotoxicity and oxidative stress in animal models have been conducted, contributing to potential therapeutic strategies (Nafiu et al., 2019).

  • Mechanism of Aminoglycoside-Induced Phospholipidosis : Understanding how gentamicin induces lysosomal phospholipidosis in kidney cells is crucial for understanding its nephrotoxicity and developing less toxic alternatives (Laurent et al., 1982).

Mechanism of Action

Target of Action

Gentamicin A, like other aminoglycosides, primarily targets the 30S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for antibiotics like this compound .

Mode of Action

This compound operates by binding to the 30S ribosomal subunit, which disrupts protein synthesis within the bacterial cell . This disruption occurs because the binding of this compound interferes with the ribosome’s ability to correctly interpret transfer RNA (tRNA) and messenger RNA (mRNA) interactions . This interference leads to the production of faulty proteins, which ultimately results in the death of the bacterial cell .

Biochemical Pathways

This compound affects several biochemical pathways within the bacterial cell. It is known to cause oxidative stress conditions and activate the intrinsic pathway of apoptosis . Furthermore, it has been found to inhibit respiration and ATP production, which are vital for the survival of the bacterial cell .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is primarily excreted by the kidneys, with an elimination half-life of approximately 2 hours . The volume of distribution of this compound is around 24% of the body weight, which is comparable to that of inulin .

Result of Action

The primary result of this compound’s action is the death of the bacterial cell. By disrupting protein synthesis, this compound causes the production of faulty proteins that are detrimental to the survival of the bacterial cell . Additionally, it can cause inner ear problems and kidney problems in humans, which can include problems with balance and hearing loss .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, antibiotics released into the environment at low (sub-inhibitory) concentrations could select for antibiotic resistance that might disseminate to the human microbiome . Therefore, the environment in which this compound is used can significantly impact its action and effectiveness.

Safety and Hazards

Gentamicin can cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Antimicrobial peptides (AMPs) have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance. Gentamicin is one such AMP. The development of novel antibiotics needs to both be effective against drug-resistant microbes and made by affordable and sustainable methods to support longer-term therapeutic success .

properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O10/c1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17/h5-18,22-28H,2-4,19-21H2,1H3/t5-,6+,7+,8+,9+,10-,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKVGKXCMYHKSL-QVNYEEQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1[C@@H](CO[C@@H]([C@@H]1O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gentamicin A
Reactant of Route 2
Gentamicin A
Reactant of Route 3
Gentamicin A
Reactant of Route 4
Gentamicin A
Reactant of Route 5
Gentamicin A
Reactant of Route 6
Gentamicin A

Q & A

Q1: How does gentamicin exert its antibacterial effect?

A1: [, , , ] Gentamicin belongs to the aminoglycoside class of antibiotics and primarily targets bacterial ribosomes. It binds to the 30S ribosomal subunit, interfering with protein synthesis by impairing the accuracy of mRNA translation. This ultimately leads to bacterial cell death.

Q2: Can gentamicin's interaction with ribosomes have unintended consequences?

A2: [] Yes, gentamicin can accumulate in renal cortex lysosomes, potentially leading to functional and structural damage in renal tubules. This accumulation can manifest as nephrotoxicity, a known side effect of gentamicin treatment.

Q3: Does thyroid hormone influence gentamicin's accumulation in renal tubules?

A3: [] Interestingly, research suggests that thyroxine (T4) administration can decrease renal tubular accumulation of gentamicin. This effect might be partially responsible for T4's protective effect against gentamicin-induced nephrotoxicity.

Q4: Does gentamicin directly interact with renal cell membranes?

A4: [] Research indicates that gentamicin, even at subtoxic levels, can interact with anionic phospholipids on the renal cell surface, modifying membrane characteristics. This interaction can lead to membrane aggregation and potentially contribute to its nephrotoxic effects.

Q5: What types of bacteria are typically susceptible to gentamicin?

A5: [, , , ] Gentamicin is effective against a broad spectrum of Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. It also shows activity against some Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium.

Q6: Is gentamicin effective against bacterial biofilms?

A6: [, ] While gentamicin is effective against planktonic bacteria, its efficacy against biofilms can be limited. Biofilms are complex bacterial communities encased in a protective matrix, making them more resistant to antibiotic penetration.

Q7: Are there any bacteria intrinsically resistant to gentamicin?

A7: [] Yes, Bacteroides fragilis group bacteria, particularly those producing beta-lactamases, are generally resistant to gentamicin even when combined with penicillin.

Q8: How does bacterial resistance to gentamicin develop?

A8: [, , ] Resistance to gentamicin can develop through various mechanisms, including enzymatic modification of the antibiotic, mutations in the ribosomal binding site, and reduced permeability of bacterial cell membranes.

Q9: Can bacteria develop cross-resistance to other antibiotics?

A9: [, ] Yes, bacteria resistant to gentamicin may exhibit cross-resistance to other aminoglycosides like kanamycin, tobramycin, and amikacin due to shared resistance mechanisms.

Q10: What strategies are being explored to combat gentamicin resistance?

A10: [] One promising approach is the development of novel drug combinations that exploit collateral sensitivity. For instance, cyclically alternating gentamicin with cefuroxime has shown potential in suppressing the emergence of resistance in E.coli.

Q11: Can gentamicin's efficacy be enhanced by combining it with other antimicrobials?

A11: [, , , ] Yes, synergistic effects have been observed when gentamicin is combined with other antibiotics, particularly against certain bacteria. For example, combining gentamicin with ceftriaxone, ertapenem, or azithromycin shows promise against multidrug-resistant Neisseria gonorrhoeae.

Q12: Does combining gentamicin with other antibiotics always lead to synergy?

A12: [, ] No, the outcome of combining gentamicin with other antimicrobials can vary depending on the bacterial species and the specific antibiotics used. Some combinations might result in indifference or even antagonism.

Q13: Are there specific examples where combining gentamicin with other drugs is beneficial?

A13: [, ] Combining gentamicin with penicillin shows synergistic activity against some Bacteroides melaninogenicus strains. Additionally, combining gentamicin with vancomycin in bone cement has proven effective in preventing prosthetic joint infections caused by staphylococci.

Q14: How does the combination of gentamicin and penicillin exert synergy against Bacteroides melaninogenicus?

A14: [] The synergistic effect likely stems from gentamicin's enhanced transport into the bacterial cell when penicillin is present. Penicillin disrupts the bacterial cell wall, potentially facilitating gentamicin entry and increasing its effectiveness.

Q15: How is gentamicin typically administered?

A15: [, , , ] Gentamicin is poorly absorbed from the gastrointestinal tract and is typically administered intravenously or intramuscularly for systemic infections. It can also be administered topically for skin infections or as eye drops for eye infections.

Q16: Does gentamicin readily cross the blood-brain barrier?

A16: [] Gentamicin has limited penetration into the cerebrospinal fluid, making it less effective for treating meningitis unless administered directly into the cerebrospinal fluid.

Q17: How is gentamicin cleared from the body?

A17: [, , ] Gentamicin is primarily eliminated unchanged by glomerular filtration in the kidneys. This elimination pathway makes patients with pre-existing renal dysfunction more susceptible to gentamicin-induced nephrotoxicity.

Q18: How is gentamicin concentration in serum typically monitored?

A18: [] Various methods are available to measure serum gentamicin levels, including microbiological assays, radioimmunoassay, and fluorescence polarization immunoassay. These methods help clinicians ensure therapeutic drug levels while minimizing the risk of toxicity.

Q19: Are there any specific applications where local administration of gentamicin is preferred?

A19: [, ] Local gentamicin administration, such as its incorporation into bone cement for prosthetic joint infections, can achieve high local drug concentrations while minimizing systemic exposure and potential toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.